molecular formula C19H21N3O2 B5729773 (5E)-5-({2,5-Dimethyl-1-[4-(propan-2-YL)phenyl]-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione

(5E)-5-({2,5-Dimethyl-1-[4-(propan-2-YL)phenyl]-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione

Cat. No.: B5729773
M. Wt: 323.4 g/mol
InChI Key: DIKCBTRUNPSVLF-LICLKQGHSA-N
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Description

(5E)-5-({2,5-Dimethyl-1-[4-(propan-2-YL)phenyl]-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrrole ring and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2,5-Dimethyl-1-[4-(propan-2-YL)phenyl]-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Formation of the Imidazolidine-2,4-dione Moiety: This can be synthesized by reacting urea with a suitable aldehyde or ketone under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the pyrrole derivative with the imidazolidine-2,4-dione moiety under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the imidazolidine-2,4-dione moiety, potentially converting it to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole ring and the imidazolidine-2,4-dione moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-({2,5-Dimethyl-1-[4-(propan-2-YL)phenyl]-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into cellular processes and pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for use in high-performance materials and advanced manufacturing techniques.

Mechanism of Action

The mechanism of action of (5E)-5-({2,5-Dimethyl-1-[4-(propan-2-YL)phenyl]-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzyme activity, alter receptor signaling, or affect protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-({2,5-Dimethyl-1-[4-(propan-2-YL)phenyl]-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione apart from similar compounds is its unique combination of a pyrrole ring and an imidazolidine-2,4-dione moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-5-[[2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-11(2)14-5-7-16(8-6-14)22-12(3)9-15(13(22)4)10-17-18(23)21-19(24)20-17/h5-11H,1-4H3,(H2,20,21,23,24)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKCBTRUNPSVLF-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(C)C)C)C=C3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(C)C)C)/C=C/3\C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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